Mieshabi
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Overview
Description
“Mieshabi” is a newly developed insecticide known for its high efficacy, low toxicity, low residue, long residual action, and broad spectrum. It primarily acts as a contact and stomach insecticide, with additional repellent and pupicidal effects. This compound has shown significant effectiveness in controlling various agricultural pests, making it a valuable tool in modern pest management practices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “Mieshabi” involves the synthesis of its active ingredients, which are formulated into an emulsion oil. The specific synthetic routes and reaction conditions for “this compound” are proprietary and not publicly disclosed. it is known that the compound is produced using standard chemical synthesis techniques involving the combination of various reagents under controlled conditions .
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale chemical synthesis followed by formulation into an emulsion oil. The production process is designed to ensure high purity and consistency of the final product. The emulsion oil is then packaged and distributed for agricultural use .
Chemical Reactions Analysis
Types of Reactions
“Mieshabi” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: “this compound” can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed
The major products formed from the reactions of “this compound” vary depending on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Scientific Research Applications
“Mieshabi” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying insecticidal mechanisms and developing new insecticides.
Biology: Employed in research on pest control and the impact of insecticides on non-target organisms.
Mechanism of Action
The mechanism of action of “Mieshabi” involves its interaction with the nervous system of insects. It acts as a contact and stomach insecticide, disrupting the normal functioning of the insect’s nervous system, leading to paralysis and death. The compound targets specific molecular pathways and receptors in the insect’s nervous system, making it highly effective against a broad range of pests .
Comparison with Similar Compounds
“Mieshabi” is unique compared to other insecticides due to its combination of high efficacy, low toxicity, and long residual action. Similar compounds include:
Rogor: Another insecticide with similar applications but different chemical properties and efficacy.
Yangle-Qingju: An insecticide with comparable uses but varying in its spectrum of activity and residual effects.
“this compound” stands out due to its broad spectrum of activity and low environmental impact, making it a preferred choice in many agricultural settings .
Properties
CAS No. |
93635-74-6 |
---|---|
Molecular Formula |
C35H41ClNO9PS2 |
Molecular Weight |
750.3 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C25H22ClNO3.C10H19O6PS2/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h3-15,17,23-24H,1-2H3;8H,5-7H2,1-4H3 |
InChI Key |
XYLBKNTXSRDZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC.CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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